Octhilinone-d17

Descripción general

Descripción

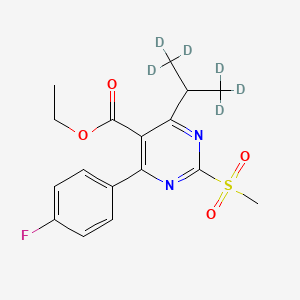

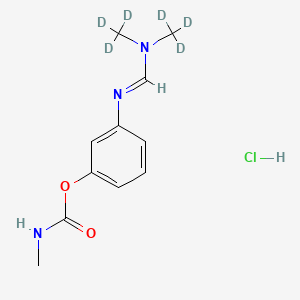

It is a stable isotope-labeled compound with the molecular formula C11D17H2NOS and a molecular weight of 230.44 . Octhilinone-d17 is primarily used in scientific research for its unique properties, which allow for precise and reliable measurements in studies involving trace analysis of octhilinone in environmental samples .

Aplicaciones Científicas De Investigación

Octhilinone-d17 is widely used in scientific research due to its unique properties. Some of its applications include:

Environmental Analysis: Used to accurately quantify octhilinone in complex mixtures, aiding in environmental monitoring and pollution studies.

Pharmacokinetics: Employed in drug development to study the pharmacokinetic and metabolic profiles of deuterium-labeled drugs.

Biological Studies: Utilized in biological research to investigate the effects of isotopic labeling on biological systems and processes.

Industrial Applications: Used in the development of antimicrobial agents and preservatives for various industrial products.

Mecanismo De Acción

Target of Action

Octhilinone-d17 is a deuterium-labeled variant of Octhilinone . Octhilinone is a broad-spectrum fungicide and antibacterial agent . It is used for treating bacterial and fungal diseases on trees and also has applications as a material preservative . .

Mode of Action

Octhilinone inhibits fungal growth by inhibiting nucleic acid synthesis (DNA / RNA synthesis) . As this compound is a deuterium-labeled variant of Octhilinone, it is expected to have a similar mode of action .

Biochemical Pathways

Given its similarity to octhilinone, it is likely to affect the same pathways involved in nucleic acid synthesis .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process

Result of Action

As a deuterium-labeled variant of octhilinone, it is expected to have similar effects, which include the inhibition of fungal growth and bacterial diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, researchers employ this compound to accurately quantify Octhilinone in complex mixtures by taking advantage of the mass differences introduced by the deuterium atoms . This allows for more precise and reliable measurements in studies involving trace analysis of Octhilinone in environmental samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Octhilinone-d17 involves the incorporation of deuterium atoms into the octhilinone molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Deuteration of Starting Materials: The starting materials are subjected to deuteration using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents.

Formation of Isothiazolinone Ring: The deuterated intermediates are then reacted to form the isothiazolinone ring structure, which is a key feature of this compound.

Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic purity and chemical composition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated reagents and ensure the safety and efficiency of the production process. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Octhilinone-d17 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the isothiazolinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted isothiazolinone derivatives.

Comparación Con Compuestos Similares

Octhilinone-d17 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Octhilinone: The non-deuterated form of this compound, used as an antimicrobial agent.

Methylisothiazolinone: Another isothiazolinone derivative with antimicrobial properties.

Chloromethylisothiazolinone: A chlorinated isothiazolinone used as a preservative in various products.

The deuterium labeling in this compound provides enhanced stability and allows for more precise measurements in scientific research, making it a valuable tool for various applications .

Propiedades

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIIZHYYWMHDT-SPDJNGSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)